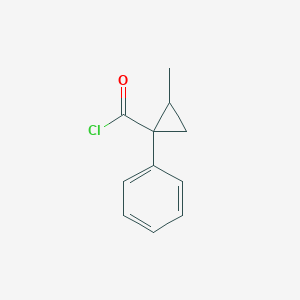
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropylmethyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl azide with ethyl propiolate in the presence of a copper catalyst can lead to the formation of the desired triazole compound. The reaction typically requires mild heating and an inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted triazole derivatives .
Scientific Research Applications
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.
5-Ethyl-1h-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
1-(Cyclopropylmethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, resulting in variations in its chemical behavior.
Uniqueness
1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropylmethyl and ethyl groups, which confer distinct chemical and biological properties. These structural features contribute to its versatility in various applications and its potential as a valuable compound in scientific research .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-7-8(9(13)14)10-11-12(7)5-6-3-4-6/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
QBYWHPLULINWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



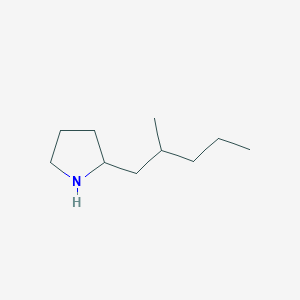
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)

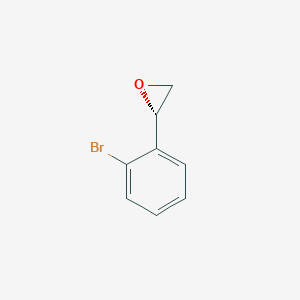

![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
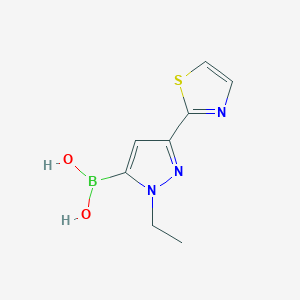
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
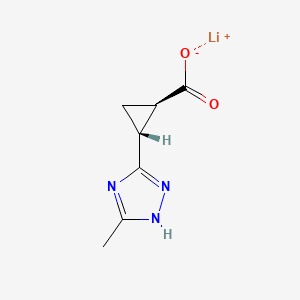
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
